molecular formula C24H26N4O4S2 B1451224 2-Pyrrolidin-2-yl-benzothiazole hemioxalate CAS No. 1185140-60-6

2-Pyrrolidin-2-yl-benzothiazole hemioxalate

Cat. No. B1451224
M. Wt: 498.6 g/mol
InChI Key: YUDPWRRKRDJCSE-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-benzothiazole hemioxalate (PBT) is a novel oxalate compound with a wide range of applications in the fields of chemistry, biology, and materials science. PBT is a stable, water-soluble derivative of the benzothiazole group of compounds, which has been studied extensively over the past few decades. PBT has been found to possess a variety of interesting properties, including the ability to interact with proteins, nucleic acids, and other biomolecules. It has been used in a number of different applications, including drug delivery, cell culture, and protein engineering.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Pyrrolidin-2-yl-benzothiazole derivatives have been extensively studied for their synthesis and potential antimicrobial activities. Research has shown that compounds synthesized from 2-amino substituted benzothiazoles exhibit variable and modest activity against bacterial and fungal strains. This has been demonstrated through the preparation of various derivatives using different synthetic pathways, leading to the development of compounds with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011); (Patel & Agravat, 2007).

Biological and Electrochemical Activity

The chemistry and properties of benzothiazole derivatives, including 2-pyrrolidin-2-yl-benzothiazole, have been a subject of fascination due to their diverse biological and electrochemical activities. These compounds, alongside their complexes, exhibit a range of spectroscopic, structural, magnetic, biological, and electrochemical properties, making them significant in scientific research for developing new therapeutic agents and materials (Boča, Jameson, & Linert, 2011).

Antibacterial and Antimycobacterial Activity

Specifically designed 2-pyrrolidin-2-yl-benzothiazole frameworks have shown interesting antibacterial and antimycobacterial activities. These activities have been explored through the synthesis of highly functionalized frameworks, indicating the potential of these compounds in treating infections and as a basis for developing new antimicrobial agents (Belveren et al., 2017).

Antioxidant and Antibacterial Agents

Benzothiazole derivatives, including 2-pyrrolidin-2-yl-benzothiazole, have been synthesized and assessed for their antioxidant and antibacterial properties. These studies have led to the identification of compounds with significant antioxidant activity, suggesting their utility in medicinal chemistry for developing drugs with antioxidant properties. Additionally, some benzothiazole derivatives have shown promising antibacterial activities, highlighting their potential in antibiotic drug development (Arafat et al., 2022).

properties

IUPAC Name

oxalic acid;2-pyrrolidin-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H12N2S.C2H2O4/c2*1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;3-1(4)2(5)6/h2*1-2,4,6,9,12H,3,5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPWRRKRDJCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3S2.C1CC(NC1)C2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-2-yl-benzothiazole hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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